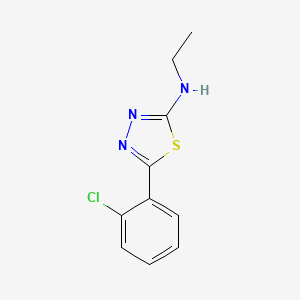

3,5-Dichloro-3'-morpholinomethyl benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Paper describes the synthesis of a series of novel morpholine conjugated benzophenone analogues. These compounds were synthesized from (4-hydroxy-aryl)-aryl methanones through a multi-step reaction sequence. Although the specific synthesis of 3,5-Dichloro-3'-morpholinomethyl benzophenone is not detailed, the methods used in this paper could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

In paper , the influence of solvates on the molecular conformation of a morpholinemethyl benzophenone derivative is analyzed. The study shows that the molecular conformation can vary significantly depending on the interactions with solvents. This suggests that the molecular structure of 3,5-Dichloro-3'-morpholinomethyl benzophenone could also exhibit different conformations under various conditions.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 3,5-Dichloro-3'-morpholinomethyl benzophenone. However, paper discusses the complexation of thorium with a modified benzophenone, which indicates that benzophenone derivatives can participate in complexation reactions. This could imply that 3,5-Dichloro-3'-morpholinomethyl benzophenone may also form complexes with certain metals or act as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,5-Dichloro-3'-morpholinomethyl benzophenone are not directly reported, paper provides a comprehensive analysis of a related compound using Density Functional Theory (DFT) calculations. These calculations include equilibrium geometry, energy levels, and non-linear optical properties. Similar computational methods could be applied to 3,5-Dichloro-3'-morpholinomethyl benzophenone to predict its properties.

科学的研究の応用

Stability and Toxicity in Water Treatment

- 3,5-Dichloro-3'-morpholinomethyl benzophenone has been studied for its stability and toxicity in water treatment processes. Research by Zhuang et al. (2013) focused on the transformation of UV filters in chlorinated water, including the formation of chlorinated products like 3,5-dichloro-2-hydroxy-4-methoxybenzophenone, highlighting its less stability compared to parent compounds in water (Zhuang et al., 2013).

Photochemical Properties in Biological Chemistry

- The photochemical properties of benzophenone derivatives, including 3,5-Dichloro-3'-morpholinomethyl benzophenone, have applications in bioorganic chemistry and material science. Dormán et al. (2016) discussed how these compounds, upon excitation, form a biradicaloid triplet state useful in binding/contact site mapping and proteome profiling (Dormán et al., 2016).

Cytotoxicity Studies

- Utsunomiya et al. (2019) investigated the cytotoxic effects of benzophenone-3 derivatives, including the impact on intracellular Zn2+ levels in rat thymocytes. This research helps understand the cellular toxicity mechanisms of benzophenone derivatives (Utsunomiya et al., 2019).

Antitumor Activity

- The antitumor activity of novel benzophenone derivatives, including 3,5-Dichloro-3'-morpholinomethyl benzophenone, has been studied by Kumazawa et al. (1997). They found that these compounds exhibit potent cytotoxic activity against various cancer cells and have significant antitumor activity in vivo (Kumazawa et al., 1997).

Environmental Impact and Ecotoxicology

- Several studies have explored the environmental occurrence, transformation, and potential ecotoxicological impact of benzophenone-3 and its derivatives. Kim and Choi (2014) conducted a review highlighting the ecological risks associated with benzophenone-3, which is structurally similar to 3,5-Dichloro-3'-morpholinomethyl benzophenone. Their research provides insights into the environmental impact of such compounds (Kim & Choi, 2014).

特性

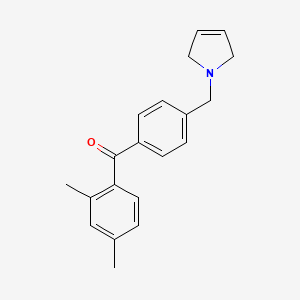

IUPAC Name |

(3,5-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGLHAPAVNMDIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643108 |

Source

|

| Record name | (3,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-3'-morpholinomethyl benzophenone | |

CAS RN |

898792-26-2 |

Source

|

| Record name | (3,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)